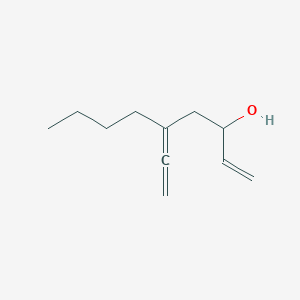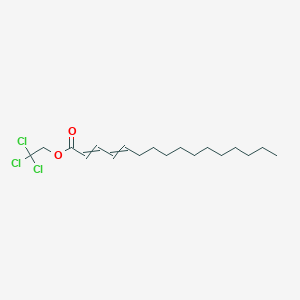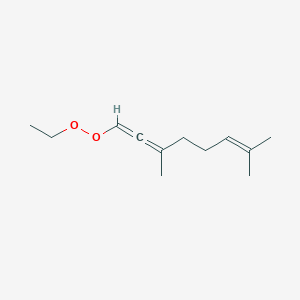
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene is an organic compound characterized by its unique structure, which includes an ethylperoxy group attached to a dimethylocta-triene backbone
Vorbereitungsmethoden
The synthesis of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene typically involves the reaction of ethyl hydroperoxide with a precursor molecule containing the 3,7-dimethylocta-1,2,6-triene structure. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethylperoxy group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethylperoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peroxy radical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene involves the interaction of the ethylperoxy group with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which can affect cellular processes and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene can be compared with other similar compounds, such as:
1-(Methylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a methylperoxy group.
1-(Propylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a propylperoxy group.
1-(Butylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a butylperoxy group. The uniqueness of this compound lies in its specific ethylperoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
579516-33-9 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-5-13-14-10-9-12(4)8-6-7-11(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
OHIQWBNEIVAAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOOC=C=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


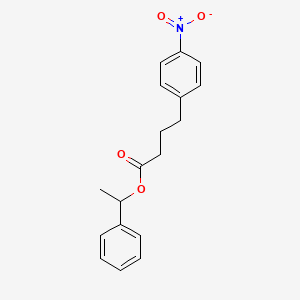
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
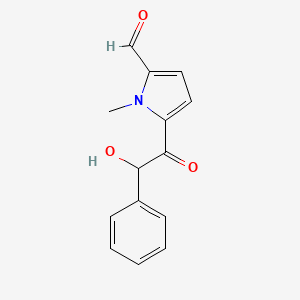
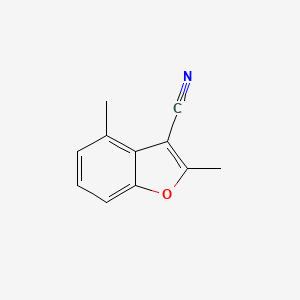
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
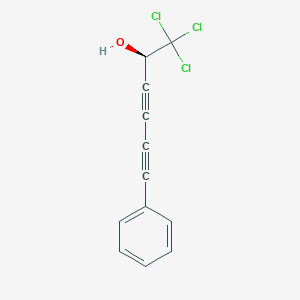
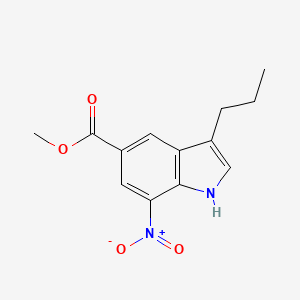
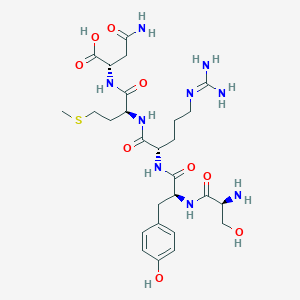
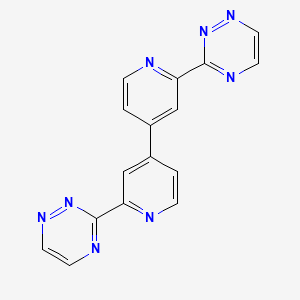
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
